3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-14-11(15)6-9(13-14)7-16-10-4-2-8(12)3-5-10/h2-6,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBSAQDOGXIBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferationThe compound has been shown to display superior antipromastigote activity, being more active than standard drugs such as miltefosine and amphotericin B deoxycholate.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms, leading to their death. This results in the alleviation of the symptoms associated with leishmaniasis and malaria. For instance, the compound has been shown to elicit better inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%.
Biochemical Analysis
Biological Activity
3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its pharmacological properties, including anti-inflammatory, antibacterial, and enzyme inhibitory activities, supported by recent research and case studies.
The compound can be characterized by the following chemical formula:
- Molecular Formula : C₁₂H₁₀ClN₂OS
- CAS Number : 318234-27-4
- Melting Point : 105–108 °C
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds similar to this compound have shown significant inhibition of pro-inflammatory markers. For instance:
- In Vivo Studies : In carrageenan-induced paw edema models, pyrazole derivatives exhibited notable reductions in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .
- Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some derivatives demonstrated selective inhibition of COX-2 with a high selectivity index .
| Compound | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| This compound | 55.65 | >8.22 |
| Diclofenac Sodium | 54.65 | - |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Testing Method : The agar disc-diffusion method was employed against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : Compounds bearing similar moieties showed promising antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 30 | Moderate |
| Escherichia coli | 25 | High |
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented:
- Acetylcholinesterase Inhibition : This enzyme plays a significant role in neurotransmission; compounds similar to the target have shown effective inhibition, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Evaluation
A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory effects in animal models. The results indicated that certain derivatives could significantly reduce paw swelling and body weight loss, showcasing their potential as therapeutic agents against inflammation .
Case Study 2: Antibacterial Efficacy
Research published in MDPI demonstrated that pyrazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that modifications on the phenyl ring could enhance antibacterial potency .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in pharmaceutical research due to its potential as an anti-inflammatory and analgesic agent. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with sulfanyl groups exhibited significant COX-2 inhibition, leading to reduced inflammation in animal models . The compound's structural characteristics allow for the modification of its pharmacological properties, making it a candidate for developing new anti-inflammatory drugs.
Agricultural Applications
In agriculture, compounds like 3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol are explored for their potential as herbicides and fungicides. The presence of the chlorophenyl group enhances the herbicidal activity against various weeds.
Case Study:
Research conducted by agricultural scientists found that similar pyrazole compounds effectively controlled weed growth in crops without adversely affecting crop yield . Field trials showed that formulations containing this compound provided effective weed management while being environmentally friendly.
The biological activity of this compound extends beyond anti-inflammatory effects. It has been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study:
In vitro studies reported in Phytotherapy Research highlighted the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was noted to enhance the antibacterial activity significantly .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Halogen Variations : Replacing chlorine with fluorine (e.g., ) reduces steric bulk but increases electronegativity, affecting lipophilicity and intermolecular interactions.
- Functional Group Diversity : The presence of a carbaldehyde group (e.g., ) introduces polarity, while methoxy groups (e.g., ) enhance solubility via hydrogen bonding.
Crystallographic and Hydrogen-Bonding Comparisons
Crystallographic data from single-crystal X-ray studies highlight differences in molecular packing and hydrogen-bonding networks:
Analysis :
- The target compound’s hydroxyl group at C5 is expected to participate in O–H···N/O hydrogen bonds, similar to the N–H···O interactions observed in .
- The absence of a carbonyl group (compared to ) may reduce dimerization propensity but increase solubility due to the hydroxyl’s polarity.
- Trifluoromethyl and sulfonyl groups (e.g., ) introduce steric and electronic effects that disrupt planar packing, leading to higher R factors (e.g., 0.088 in vs. 0.043 in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
